

Application Notes & Protocols: Determining the Effective Concentration of BLT1 Modulators In Vitro

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Compound of Interest		
Compound Name:	BLT-1	
Cat. No.:	B10814912	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acronym "**BLT-1**" can refer to two distinct molecules in scientific literature: "Block lipid transport-1," an inhibitor of the scavenger receptor BI (SR-BI)[1][2][3], and the more commonly studied Leukotriene B4 Receptor 1 (BLT1). This document focuses exclusively on the latter.

BLT1 is a high-affinity, G protein-coupled receptor (GPCR) for leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid.[4][5][6] The LTB4/BLT1 signaling axis is a critical component of the inflammatory response, primarily mediating the recruitment and activation of leukocytes, such as neutrophils, to sites of inflammation.[7][8][9] Due to its central role in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis, BLT1 is a significant therapeutic target for the development of novel anti-inflammatory drugs.[5][10][11]

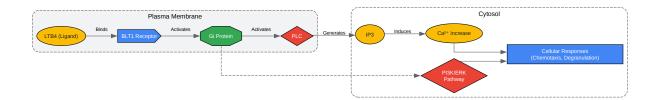
Determining the effective concentration of BLT1 modulators (agonists and antagonists) is a crucial step in the drug discovery process. In vitro assays provide essential data on a compound's potency, efficacy, and mechanism of action. These notes provide detailed protocols for key in vitro assays used to characterize the activity of compounds targeting the BLT1 receptor.

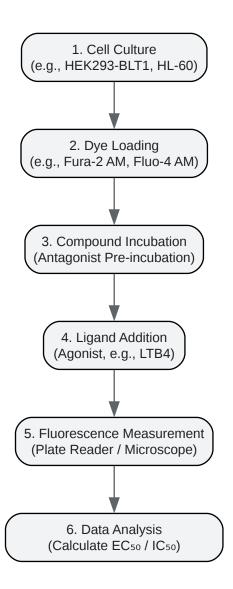


BLT1 Signaling Pathway

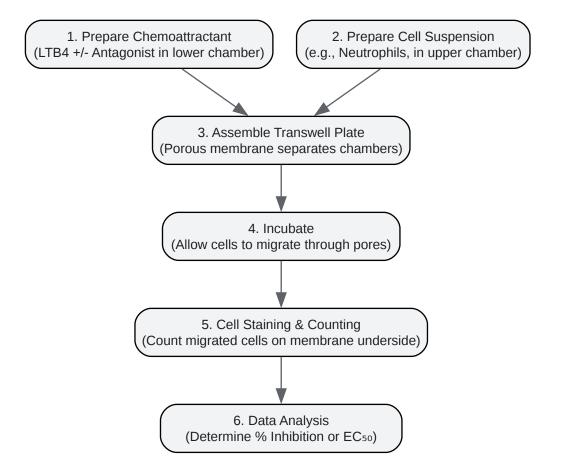
Activation of the BLT1 receptor by its endogenous ligand, LTB4, initiates a cascade of intracellular signaling events. BLT1 primarily couples to the Gi family of G proteins.[7] Upon activation, the Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunit dissociates and activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[12] This leads to an increase in intracellular calcium, activation of the MAPK/ERK pathway, and ultimately, physiological responses like chemotaxis, degranulation, and cytokine production.[9][13]



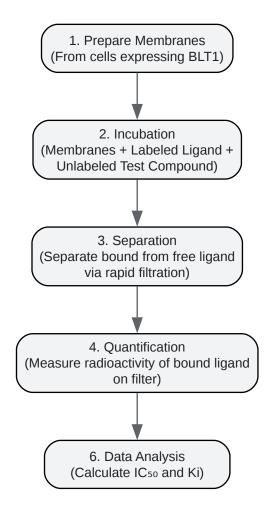












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